3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole
Beschreibung
3,5-Dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features a sulfonyl group attached to a naphthalene ring, which is further connected to the pyrazole core.
Eigenschaften
CAS-Nummer |
1081320-76-4 |
|---|---|
Molekularformel |
C18H20N2O3S |
Molekulargewicht |
344.4g/mol |
IUPAC-Name |
3,5-dimethyl-1-(4-propoxynaphthalen-1-yl)sulfonylpyrazole |
InChI |
InChI=1S/C18H20N2O3S/c1-4-11-23-17-9-10-18(16-8-6-5-7-15(16)17)24(21,22)20-14(3)12-13(2)19-20/h5-10,12H,4,11H2,1-3H3 |
InChI-Schlüssel |
NSFIFGMCTBCXFN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 4-propoxynaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole-4-carboxylic acid.
Reduction: Products may include 3,5-dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfanyl]-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The naphthalene ring provides hydrophobic interactions, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-1-(4-methoxyphenyl)-1H-pyrazole
- 3,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrazole
Comparison: Compared to these similar compounds, 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole is unique due to the presence of the sulfonyl group attached to a naphthalene ring. This structural feature enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
